2-氯嘧啶-5-磺酰胺

描述

2-Chloropyrimidine-5-sulfonamide, also known as sulfapyrimidine or sulfadiazine, is a sulfonamide antibiotic that is commonly used to treat a range of bacterial infections. It has a molecular weight of 193.61 g/mol . The compound is typically a white to yellow solid .

Molecular Structure Analysis

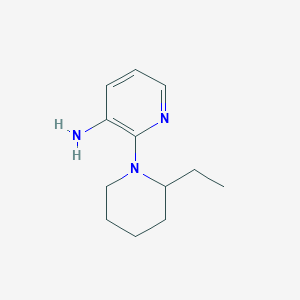

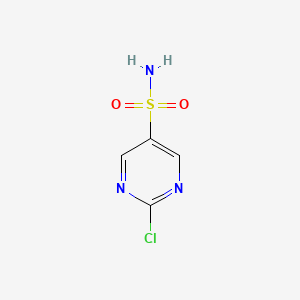

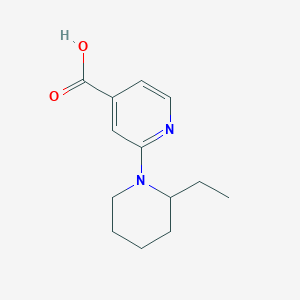

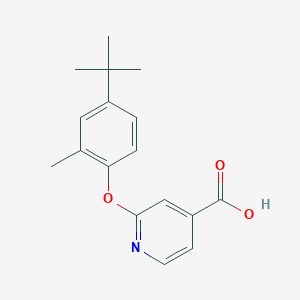

The molecular structure of 2-Chloropyrimidine-5-sulfonamide is represented by the formula C4H4ClN3O2S . The InChI code for this compound is 1S/C4H4ClN3O2S/c5-4-7-1-3 (2-8-4)11 (6,9)10/h1-2H, (H2,6,9,10) .Physical And Chemical Properties Analysis

2-Chloropyrimidine-5-sulfonamide is a white to yellow solid . It has a molecular weight of 193.61 .科学研究应用

抗炎应用

2-氯嘧啶-5-磺酰胺: 由于其潜在的抗炎特性而被研究。 嘧啶衍生物,包括氯嘧啶磺酰胺,已显示出对关键炎症介质(例如前列腺素E2,诱导型一氧化氮合酶,肿瘤坏死因子-α,核因子κB,白三烯和某些白介素)具有抑制作用 。这些发现表明,氯嘧啶磺酰胺可以被开发成具有增强的活性和最小毒性的新型抗炎剂。

环境监测

该化合物在环境科学中用于监测土壤中磺酰胺及其转化产物的存在 。这在动物活动增加的地区尤其重要,因为磺酰胺会破坏食物链并导致抗生素耐药性。能够检测和量化环境中的这些化合物对于评估生态风险和制定修复策略至关重要。

抗菌研究

磺酰胺,包括2-氯嘧啶-5-磺酰胺,以其广谱抗菌活性而闻名。它们是对氨基苯甲酸的类似物,会干扰细菌叶酸的合成,而叶酸对细菌的生长和繁殖至关重要。 这使得它们对研究细菌耐药机制和开发新的抗菌药物具有价值 .

药理学研究

在药理学中,2-氯嘧啶-5-磺酰胺用于探索一系列药理活性。 它在治疗多种疾病状态中发挥作用,因为它具有抗碳酸酐酶和抗二氢叶酸合成酶活性,这对利尿、低血糖、甲状腺炎、炎症和青光眼等疾病有益 .

药物开发

嘧啶的结构活性关系(SARs),包括氯嘧啶磺酰胺,被广泛研究,以开发具有提高疗效和减少副作用的新药。 这些研究提供了对控制这些化合物药理作用的分子相互作用的见解 .

分析化学

2-氯嘧啶-5-磺酰胺: 在分析化学中用作模型化合物,用于开发和验证新的方法,例如UHPLC-MS/MS,以分析各种基质中的磺酰胺。 这对确保涉及磺酰胺的环境和药理学研究的准确性和可靠性至关重要 .

作用机制

Target of Action

2-Chloropyrimidine-5-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

2-Chloropyrimidine-5-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Biochemical Pathways

The compound interferes with the folic acid metabolism cycle in bacteria . By inhibiting the dihydropteroate synthetase enzyme, it prevents the synthesis of folic acid, a crucial component for DNA replication. This disruption in the biochemical pathway leads to the inability of the bacteria to multiply, thereby inhibiting its growth .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . .

Result of Action

The primary result of the action of 2-Chloropyrimidine-5-sulfonamide is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for DNA replication, the compound effectively stops the bacteria from multiplying . This makes it a potentially effective antibacterial agent.

安全和危害

未来方向

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been discussed in detail . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

生化分析

Biochemical Properties

2-Chloropyrimidine-5-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. This compound interacts with enzymes such as dihydropteroate synthase (DHPS), which is crucial in the folate synthesis pathway in bacteria . By inhibiting DHPS, 2-Chloropyrimidine-5-sulfonamide disrupts the production of folate, an essential cofactor for DNA synthesis and repair, thereby exhibiting antibacterial properties . Additionally, it interacts with proteins involved in inflammatory responses, potentially modulating the activity of inflammatory mediators .

Cellular Effects

2-Chloropyrimidine-5-sulfonamide affects various types of cells and cellular processes. In bacterial cells, it inhibits folate synthesis, leading to impaired DNA synthesis and cell division . This compound also influences cell signaling pathways by modulating the activity of enzymes and proteins involved in inflammation . In mammalian cells, 2-Chloropyrimidine-5-sulfonamide may affect gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 2-Chloropyrimidine-5-sulfonamide involves its binding to the active site of dihydropteroate synthase (DHPS), thereby inhibiting its activity . This inhibition prevents the conversion of p-aminobenzoic acid (PABA) to dihydropteroate, a precursor in the folate synthesis pathway . The compound’s sulfonamide group mimics PABA, allowing it to competitively inhibit DHPS . Additionally, 2-Chloropyrimidine-5-sulfonamide may modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloropyrimidine-5-sulfonamide can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term exposure to 2-Chloropyrimidine-5-sulfonamide in in vitro studies has shown that it can lead to adaptive resistance in bacterial populations . In in vivo studies, prolonged exposure may result in changes in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of 2-Chloropyrimidine-5-sulfonamide vary with different dosages in animal models. At low doses, the compound exhibits antibacterial activity by inhibiting folate synthesis in bacteria . At higher doses, it may cause toxic effects such as liver and kidney damage due to its impact on cellular metabolism and enzyme activity . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial effect without causing significant toxicity .

Metabolic Pathways

2-Chloropyrimidine-5-sulfonamide is involved in metabolic pathways related to folate synthesis and degradation . It interacts with enzymes such as dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are crucial for the synthesis and recycling of folate . The compound’s inhibition of DHPS disrupts the production of dihydropteroate, leading to reduced folate levels and impaired DNA synthesis .

Transport and Distribution

Within cells and tissues, 2-Chloropyrimidine-5-sulfonamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transport proteins .

Subcellular Localization

2-Chloropyrimidine-5-sulfonamide is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its localization, as it interacts with enzymes and proteins in these compartments . Post-translational modifications and targeting signals may direct the compound to specific organelles, where it exerts its biochemical effects .

属性

IUPAC Name |

2-chloropyrimidine-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2S/c5-4-7-1-3(2-8-4)11(6,9)10/h1-2H,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBIDJWAGDFKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Ethoxyphenyl)methoxy]benzoic acid](/img/structure/B1386187.png)

![N-[2-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1386194.png)